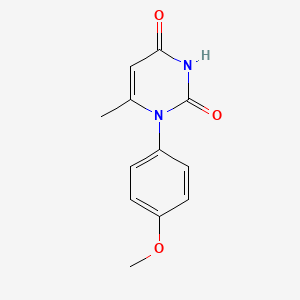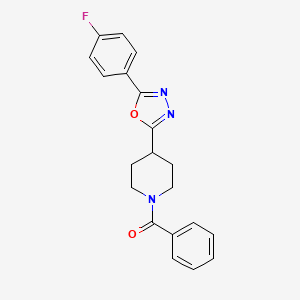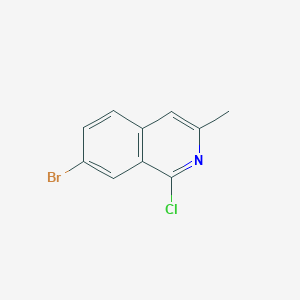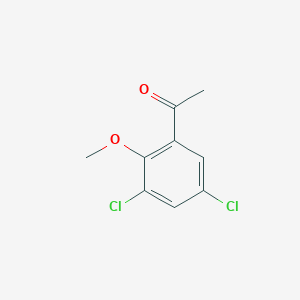![molecular formula C16H14N4O2S B3002478 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide CAS No. 539807-40-4](/img/structure/B3002478.png)
2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide is a compound that belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide typically involves the cyclization of appropriate hydrazides with carbon disulfide and subsequent reaction with pyridine derivatives. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and oxadiazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .
Scientific Research Applications
2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Industry: Used in the development of new materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. It may also interfere with DNA synthesis and repair mechanisms, contributing to its cytotoxicity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,3,4-oxadiazole derivatives such as:
- 2-(5-Phenyl-1,3,4-oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide
- 2-(5-Fluorophenyl-1,3,4-oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide
- 2-(5-Methyl-1,3,4-oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide .
Uniqueness
What sets 2-(5-Pyridin-4-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-N-p-tolyl-acetamide apart is its unique combination of a pyridine ring and an oxadiazole ring, which imparts distinct electronic and steric properties.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c1-11-2-4-13(5-3-11)18-14(21)10-23-16-20-19-15(22-16)12-6-8-17-9-7-12/h2-9H,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRITMUAAISHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[(3Ar,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]methyl]-2-chloroacetamide](/img/structure/B3002398.png)

![3-((3-Methyl-1H-pyrazol-1-yl)methyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B3002401.png)
![1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride](/img/structure/B3002402.png)
![1-(2-Chlorophenyl)-3-[(4-methoxyphenyl)amino]pyrrolidine-2,5-dione](/img/structure/B3002404.png)
![2-[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3002406.png)
![(NE)-N-[(7-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B3002407.png)

![Ethyl 2-(2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B3002412.png)

![4-oxo-N-(1-phenylethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3002414.png)
![N-(3-cyanophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B3002415.png)
![Methyl (5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B3002416.png)
